Inhibition of Osteoclast Differentiation: N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA) inhibits osteoclast differentiation by downregulating specific markers like c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9. This leads to decreased bone resorption and actin ring formation [].
Positive Inotropic Effect: PHR0007, a compound with a similar structure, exerts its positive inotropic effect through the PDE-cAMP-PKA signaling pathway, increasing atrial pulse pressure and stroke volume in rabbit atria [].
Auxin-like Activity: 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) exhibits auxin-like activity in Arabidopsis roots, suggesting its involvement in the auxin signaling pathway [].
Treatment of Osteoporosis: NAPMA, with its inhibitory effect on osteoclast differentiation and bone resorption, shows potential as a drug candidate for osteoporosis and other bone diseases [].
Anion Detection: 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide (sensor L1) acts as an anion sensor, exhibiting high selectivity for fluoride ions through colorimetric and spectral changes [].
Anti-inflammatory Activity: 7‐Substituted coumarin derivatives, particularly N‐(3‐methoxybenzyl)‐2‐[(2‐oxo‐2H‐chromen‐7‐yl)oxy]acetamide (2d), exhibit anti-inflammatory effects by inhibiting the NF‐κB signaling pathway [].
Antimicrobial Activity: Novel carvacrol-substituted amide derivatives, especially 2-(5-Isopropyl-2-methylphenoxy)-N-(quinolin-8-yl)acetamide (5v), demonstrate potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, suggesting possible antimicrobial applications [].
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 1302-66-5
CAS No.: 61512-77-4